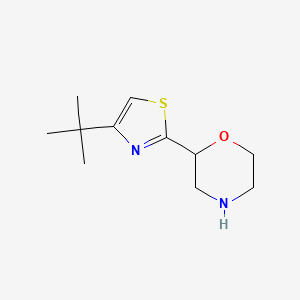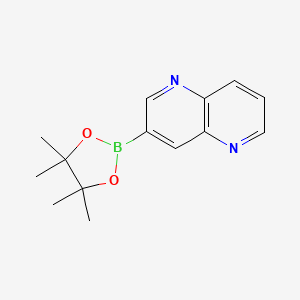
2,4-二羧酸-3-溴吡啶二甲酯
描述
Dimethyl 3-bromopyridine-2,4-dicarboxylate is a useful research compound. Its molecular formula is C9H8BrNO4 and its molecular weight is 274.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 3-bromopyridine-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 3-bromopyridine-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
咪唑啉酮的合成
2,4-二羧酸-3-溴吡啶二甲酯可用于合成咪唑啉酮,咪唑啉酮是一类具有多种生物活性的化合物。 吡啶衍生物的溴化是该过程中的关键步骤,所述化合物可作为此类反应的前体 .
组蛋白脱甲基酶的抑制
该化合物已被确定为组蛋白脱甲基酶JMJD2亚家族的潜在抑制剂。 这些酶参与表观遗传调控,其抑制在癌症和其他疾病中具有治疗意义 .
拉曼光谱分析
该化合物的衍生物已使用拉曼光谱法进行了研究,以了解其合成背后的机制。 该技术可应用于2,4-二羧酸-3-溴吡啶二甲酯,以深入了解其反应动力学和途径 .
作用机制
Target of Action
It’s known that bromination reactions, such as the one involving this compound, are key steps in the synthesis of various organic compounds .
Mode of Action
Dimethyl 3-bromopyridine-2,4-dicarboxylate undergoes a bromination reaction, which is a type of halogenation reaction. In this process, a bromine atom is introduced into the molecule, increasing its polarity and activating the C–H bond of the alkane to obtain the halogen-substituted target product . The bromination reaction of this compound is initiated by free radicals .
Biochemical Pathways
The bromination reaction it undergoes is a key step in the synthesis of imidazolinones , which are involved in various biochemical processes.
Result of Action
The bromination of Dimethyl 3-bromopyridine-2,4-dicarboxylate results in a halogen-substituted product . This product has increased polarity and activated C–H bonds, which can be further used in the synthesis of other organic compounds .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Dimethyl 3-bromopyridine-2,4-dicarboxylate. Factors such as temperature, pH, and the presence of other substances can affect the rate and outcome of the bromination reaction .
生化分析
Biochemical Properties
Dimethyl 3-bromopyridine-2,4-dicarboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the histone demethylase JMJD2E, where Dimethyl 3-bromopyridine-2,4-dicarboxylate acts as an inhibitor . This interaction is significant as it can influence gene expression by modulating histone methylation levels. Additionally, Dimethyl 3-bromopyridine-2,4-dicarboxylate has been shown to interact with other human 2-oxoglutarate (2OG) dependent oxygenases, demonstrating its potential as a selective inhibitor .
Cellular Effects
Dimethyl 3-bromopyridine-2,4-dicarboxylate has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of histone demethylase JMJD2E can lead to changes in histone methylation patterns, thereby altering gene expression . This compound can also impact cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially affecting metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of Dimethyl 3-bromopyridine-2,4-dicarboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of histone demethylase JMJD2E, inhibiting its activity and preventing the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36) . This inhibition results in the accumulation of methylated histones, leading to changes in gene expression. Additionally, Dimethyl 3-bromopyridine-2,4-dicarboxylate may interact with other enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl 3-bromopyridine-2,4-dicarboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Dimethyl 3-bromopyridine-2,4-dicarboxylate is relatively stable under standard laboratory conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure can lead to significant changes in cellular processes .
Metabolic Pathways
Dimethyl 3-bromopyridine-2,4-dicarboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s interaction with histone demethylase JMJD2E and other 2OG dependent oxygenases suggests its involvement in pathways related to histone modification and gene expression . Additionally, its effects on metabolic flux and metabolite levels indicate its potential impact on broader metabolic processes .
Transport and Distribution
The transport and distribution of Dimethyl 3-bromopyridine-2,4-dicarboxylate within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic applications .
Subcellular Localization
Dimethyl 3-bromopyridine-2,4-dicarboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for example, can enhance its interaction with histone demethylases and other nuclear proteins, thereby modulating gene expression and cellular processes .
属性
IUPAC Name |
dimethyl 3-bromopyridine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-14-8(12)5-3-4-11-7(6(5)10)9(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNZJWNHJISTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Thia-4-azaspiro[4.6]undecane hydrochloride](/img/structure/B1392758.png)
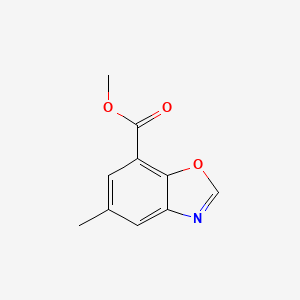
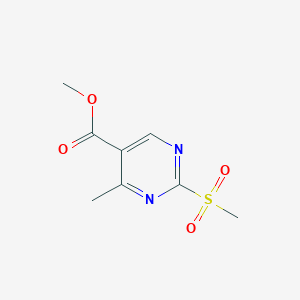
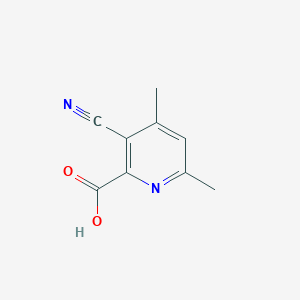


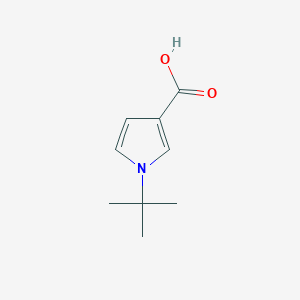
![[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B1392773.png)
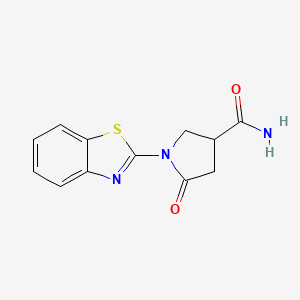
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392775.png)

